5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
Synthesis Analysis
The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, a key method for constructing heterocyclic frameworks. For instance, Kaur, Singh, and Singh (2013) described the synthesis of pyrrolo[3,4-c]pyrazole derivatives via 1,3-dipolar cycloaddition, highlighting the efficiency of this method in yielding complex heterocyclic systems with high selectivity and excellent yield (Kaur, Singh, & Singh, 2013). Similarly, Galenko et al. (2022) developed a strategy for synthesizing 1H-pyrrole-2,3-diones from isoxazole-5-carbaldehydes, showcasing the versatility of isoxazole intermediates in heterocyclic chemistry (Galenko, Puzyk, Novikov, & Khlebnikov, 2022).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including pyrroloisoxazole diones, can be elucidated through spectroscopic methods and X-ray crystallography. Prasad et al. (2018) conducted a comprehensive structural exploration of a similar compound, using X-ray diffraction and DFT calculations to confirm the favored tautomer and molecular geometry, demonstrating the importance of structural analysis in understanding the properties of these compounds (Prasad, Naveen, Kumar, Lokanath, Raghu, Daraghmeh, Reddy, & Warad, 2018).
Chemical Reactions and Properties
Heterocyclic compounds such as pyrroloisoxazole diones participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of nitrones with 1H-pyrrol-2,3-diones, forming substituted pyrrolo[3,2-d]isoxazoles, demonstrates the reactivity of these compounds and their potential for further functionalization (Moroz, Zhulanov, Dmitriev, Babentsev, & Maslivets, 2018).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting points, and thermal stability, are crucial for their practical applications. The crystalline structure and high thermal stability of related conjugated polymers, as reported by Chen et al. (2011), highlight the potential of pyrroloisoxazole diones in materials science, particularly in applications like solar cells (Chen, Cheng, Chou, Su, Chen, & Wei, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and potential for forming diverse derivatives, are essential characteristics of these compounds. The work by Milinkevich, Ye, and Kurth (2008) on the synthesis of dihydroisoxazoles from 3-chloropentane-2,4-dione showcases the broad reactivity and the ability to generate a wide range of derivatives, which is indicative of the chemical versatility of pyrroloisoxazole diones (Milinkevich, Ye, & Kurth, 2008).
Scientific Research Applications
Synthesis Techniques
- The compound has been synthesized via 1,3-dipolar cycloaddition reactions. This method provides excellent yields and stereochemical studies have shown that these additions follow a cis-endo addition rule (Kaur, Singh, & Singh, 2013).
Chemical Properties and Polymerization
- It is involved in the synthesis of soluble polymers in common organic solvents, as investigated through various spectroscopy techniques (Variş et al., 2006).
- The compound has shown potential in the synthesis and electrochemical polymerization of chemiluminogens, demonstrating chemiluminescent properties when exposed to hydrogen peroxide in basic medium (Pamuk Algi et al., 2017).
Electrochromic and Optoelectronic Applications
- Its derivatives have been studied for their potential in the development of electrochromic devices due to their switching ability and kinetic properties (Hu et al., 2015).
- Research has focused on tailoring the optoelectronic properties of related compounds for applications in fields like organic electronics (Goker, Sarigul, & Toppare, 2020).
Miscellaneous Applications
- The compound and its derivatives have been explored for their potential use in organic solar cells due to their efficient energy absorption and electron mobility characteristics (Sonar et al., 2013).
- There is ongoing research into the synthesis of novel derivatives for potential use in various other applications, highlighting the versatility of the compound (Morales-Salazar et al., 2022).
properties
IUPAC Name |
2-(2-methylphenyl)-5-(3-nitrophenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-13-6-2-3-9-16(13)24-19(17-10-5-11-31-17)18-20(30-24)22(27)23(21(18)26)14-7-4-8-15(12-14)25(28)29/h2-12,18-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBGNLBMWPCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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